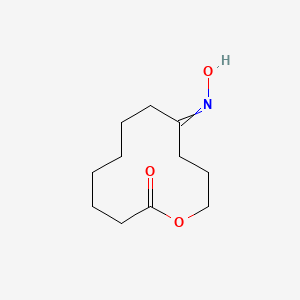
Germanium;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of germanium molybdenum compounds often involves complex synthetic routes. One common method is the salt metathesis reaction. For example, the reaction between a germanium chloride complex and a molybdenum salt in tetrahydrofuran at elevated temperatures can yield germanium molybdenum complexes . The reaction conditions typically involve the use of bulky ligands to stabilize the reactive intermediates.
Industrial Production Methods: Industrial production methods for germanium molybdenum compounds are not as well-documented as laboratory methods. the principles of high-temperature reactions and the use of stabilizing ligands are likely to be employed on a larger scale to produce these compounds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Germanium molybdenum compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, molybdenum can react with fluorine at room temperature to form molybdenum fluoride . Germanium, on the other hand, can form oxides and sulfides through reactions with oxygen and sulfur .
Common Reagents and Conditions: Common reagents used in the reactions of germanium molybdenum compounds include halogens (such as fluorine and chlorine), oxygen, and sulfur. The reaction conditions often involve controlled temperatures and the presence of stabilizing ligands to prevent decomposition of the intermediates.
Major Products: The major products formed from these reactions include various oxides, halides, and sulfides of germanium and molybdenum. For example, the reaction of molybdenum with oxygen can yield molybdenum trioxide, a compound with significant industrial applications .
Applications De Recherche Scientifique
Germanium molybdenum compounds have a wide range of scientific research applications. In chemistry, they are studied for their unique electronic properties and potential use in catalysis . In biology and medicine, germanium compounds have been investigated for their anticancer, anti-inflammatory, and immunostimulating properties . Molybdenum compounds, on the other hand, are used in cancer theranostics, leveraging their ability to serve as platforms for multimodal imaging and therapy .
Mécanisme D'action
The mechanism of action of germanium molybdenum compounds involves their interaction with various molecular targets and pathways. Germanium compounds can normalize oxygen respiration in cells, which can retard the growth of tumors . Molybdenum compounds, particularly in their oxidized forms, can act as catalysts in various biochemical reactions, enhancing the efficiency of these processes .
Comparaison Avec Des Composés Similaires
Germanium Oxide (GeO2): Known for its high refractive index and transparency to infrared light.
Molybdenum Trioxide (MoO3): Used as an oxidation catalyst and in the production of molybdenum metal.
Germanium Sulfide (GeS2): Forms white precipitates and is soluble in water and alkaline solutions.
Uniqueness: The uniqueness of germanium molybdenum compounds lies in their combined properties, which are not found in the individual elements or their simpler compounds
Propriétés
Formule moléculaire |
GeMo |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
germanium;molybdenum |
InChI |
InChI=1S/Ge.Mo |
Clé InChI |
QOSMEWGVERQLHJ-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



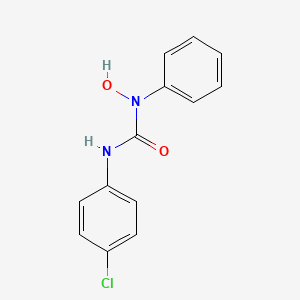
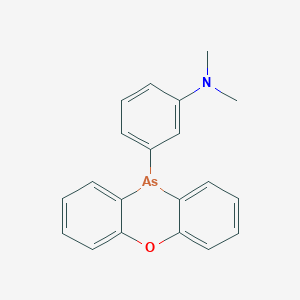
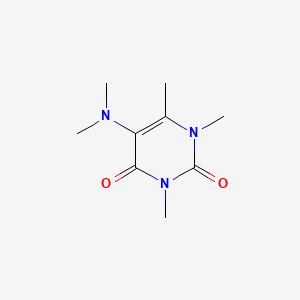
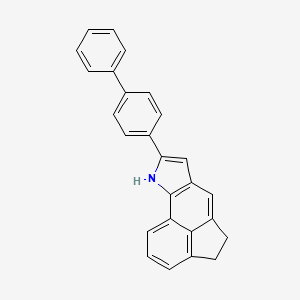
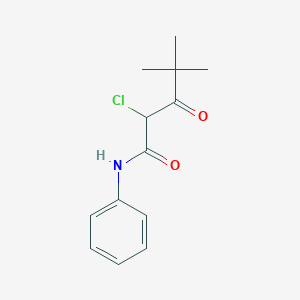
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)
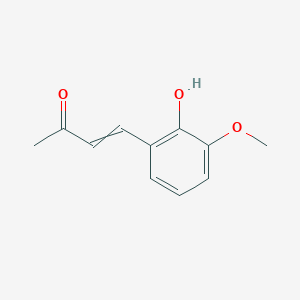
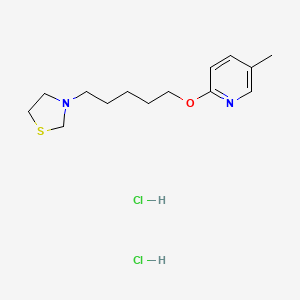
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
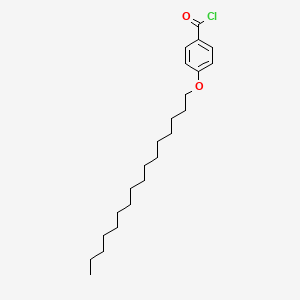
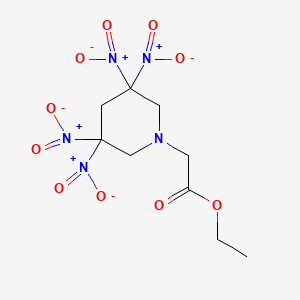
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
